molecular formula C16H17F2N3O3 B6425873 2-(2,4-difluorophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide CAS No. 2034562-50-8

2-(2,4-difluorophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

Cat. No. B6425873
CAS RN: 2034562-50-8
M. Wt: 337.32 g/mol
InChI Key: FDPROWYVCPDLIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Difluorophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide (DFOA) is an organic compound that has been used in various scientific research applications. It is a derivative of the acetamide group and is composed of two fluorine atoms and an oxan-4-yl group. DFOA has a wide range of applications in fields such as biochemistry, pharmacology, and medical research.

Scientific Research Applications

2-(2,4-difluorophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has a wide range of applications in scientific research. It has been used in the study of biochemical and physiological processes, such as the regulation of cell metabolism, protein folding, and enzyme activity. It has also been used in the study of drug metabolism and pharmacological effects.

Mechanism of Action

2-(2,4-difluorophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has the ability to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It does this by binding to the active site of the enzyme, preventing the substrate from binding. This results in the inhibition of the enzyme’s activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as to modulate cell metabolism, protein folding, and enzyme activity. It has also been shown to have anti-inflammatory, anti-tumor, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

2-(2,4-difluorophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has a number of advantages for use in laboratory experiments. It is easily synthesized, has a wide range of applications, is non-toxic, and has a low cost. However, this compound does have some limitations. It has a short half-life and may be degraded by light and heat.

Future Directions

There are a number of potential future directions for the use of 2-(2,4-difluorophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide in scientific research. These include further investigation into its mechanism of action, its potential use as an anti-cancer agent, its potential use as an anti-inflammatory agent, and its potential use in drug metabolism studies. Additionally, further research into the effects of this compound on cell metabolism and protein folding could lead to new insights into the regulation of these processes. Finally, further research into the synthesis of this compound could lead to improved methods of production.

Synthesis Methods

2-(2,4-difluorophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide can be synthesized through a three-step process. The first step involves the reaction of 2,4-difluorophenol with an aqueous solution of sodium hydroxide. The second step involves the reaction of the resulting phenoxide with an aqueous solution of sodium hydroxide and aqueous ammonia. The third and final step involves the reaction of the resulting amide with an aqueous solution of sodium hydroxide and aqueous ammonia.

properties

IUPAC Name

2-(2,4-difluorophenyl)-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O3/c17-12-2-1-11(13(18)8-12)7-14(22)19-9-15-20-16(21-24-15)10-3-5-23-6-4-10/h1-2,8,10H,3-7,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPROWYVCPDLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNC(=O)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.